molecular formula C20H20FNO3 B2857840 (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-15-6

(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2857840
CAS No.: 869077-15-6
M. Wt: 341.382
InChI Key: UUKKSUVDLMBBQQ-WQRHYEAKSA-N
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Description

(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a diethylamino group, a fluorobenzylidene moiety, and a hydroxybenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene moiety is introduced via a condensation reaction between the benzofuran core and a fluorobenzaldehyde under basic conditions.

    Attachment of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, typically using diethylamine and a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The fluorobenzylidene moiety can be reduced to form a fluorobenzyl derivative.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of fluorobenzyl derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors, while the fluorobenzylidene moiety can enhance its lipophilicity and membrane permeability. The hydroxybenzofuran core may interact with enzymes or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-N-(4-fluorobenzylidene)aniline: Shares the fluorobenzylidene moiety but differs in the core structure.

    Other Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

Uniqueness

(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c1-3-22(4-2)12-16-17(23)10-9-15-19(24)18(25-20(15)16)11-13-5-7-14(21)8-6-13/h5-11,23H,3-4,12H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKKSUVDLMBBQQ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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